molecular formula C8H12N2 B15273543 5-Amino-2-ethyl-3-methylpyridine

5-Amino-2-ethyl-3-methylpyridine

Cat. No.: B15273543
M. Wt: 136.19 g/mol
InChI Key: GUXYHWLHJQKQIW-UHFFFAOYSA-N
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Description

5-Amino-2-ethyl-3-methylpyridine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethyl-3-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-amino-3-methylpyridine with ethyl halides under basic conditions. Another method includes the condensation reaction of diethyl malonate with 3-nitro-5-chloropyridine, followed by reduction and decarboxylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using suitable catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethyl-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives such as 2-ethyl-3-methylpyridine .

Scientific Research Applications

5-Amino-2-ethyl-3-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 5-Amino-2-ethyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Ethyl-3-methylpyridine
  • 5-Amino-2-methylpyridine

Uniqueness

5-Amino-2-ethyl-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

6-ethyl-5-methylpyridin-3-amine

InChI

InChI=1S/C8H12N2/c1-3-8-6(2)4-7(9)5-10-8/h4-5H,3,9H2,1-2H3

InChI Key

GUXYHWLHJQKQIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C=C1C)N

Origin of Product

United States

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